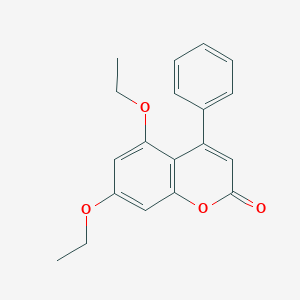

5,7-Diethoxy-4-phenyl-chromen-2-one

Description

General Significance of the Chromen-2-one Scaffold in Chemical Sciences and Related Disciplines

The chromen-2-one, or coumarin (B35378), scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds. numberanalytics.commdpi.com This benzopyrone framework is of significant interest in the chemical sciences due to its versatile biological activities and unique physicochemical properties. nih.govnih.gov In medicinal chemistry, coumarin derivatives have been investigated for a wide spectrum of pharmacological applications, including as antimicrobial, anti-inflammatory, anticoagulant, and antitumor agents. sysrevpharm.orgnih.gov The inherent fluorescence of many coumarin derivatives also makes them valuable as molecular probes and sensors in chemical biology. nih.gov

Evolution of Research Trajectories for Chromen-2-one Analogs

Research into chromen-2-one analogs has evolved from the isolation and characterization of naturally occurring coumarins to the rational design and synthesis of novel derivatives with tailored properties. Early studies focused on understanding the structure-activity relationships of natural products. mdpi.com Over time, the development of new synthetic methodologies, such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, has enabled chemists to create extensive libraries of substituted coumarins. wikipedia.orgarkat-usa.orgnih.gov Current research often involves the use of computational modeling and high-throughput screening to identify and optimize lead compounds for specific biological targets. nih.gov The exploration of hybrid molecules, where the coumarin scaffold is combined with other pharmacologically active moieties, represents a modern approach to developing new therapeutic agents. mdpi.com

Delineation of Research Focus for the Target 5,7-Diethoxy-4-phenyl-chromen-2-one Compound

This article focuses specifically on the chemical compound This compound . This derivative is characterized by a phenyl group at the 4-position and two ethoxy groups at the 5- and 7-positions of the chromen-2-one core. The presence of these substituents significantly influences the molecule's electronic and steric properties, and consequently, its chemical reactivity and biological activity. The investigation into this particular compound aims to provide a comprehensive overview of its synthesis, spectroscopic characterization, and reported biological properties based on available scientific literature.

Overview of Key Theoretical and Methodological Frameworks Employed in Chromen-2-one Research

The study of chromen-2-one derivatives employs a range of theoretical and methodological frameworks. Density Functional Theory (DFT) is a key computational tool used to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov DFT calculations can provide insights into parameters like HOMO-LUMO energy gaps, which are correlated with antioxidant activity. nih.govresearchgate.net

Synthetically, the Pechmann condensation is a cornerstone method for the preparation of 4-substituted coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. numberanalytics.comwikipedia.orgorganic-chemistry.org Variations of this and other classical reactions are continually being developed to improve efficiency and expand the scope of accessible derivatives. sysrevpharm.org

For characterization, a suite of spectroscopic techniques is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. ceon.rsrsc.orgInfrared (IR) spectroscopy helps to identify key functional groups, such as the lactone carbonyl. ceon.rsMass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns. ceon.rs In biological evaluations, various in vitro assays are employed to screen for activities such as antioxidant potential (e.g., DPPH and ABTS radical scavenging assays) and antimicrobial effects. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

5,7-diethoxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C19H18O4/c1-3-21-14-10-16(22-4-2)19-15(13-8-6-5-7-9-13)12-18(20)23-17(19)11-14/h5-12H,3-4H2,1-2H3 |

InChI Key |

LYRWQMWCLVQQMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Chromen 2 One Derivatives

Retrosynthetic Analysis and Strategic Precursor Design for 5,7-Diethoxy-4-phenyl-chromen-2-one

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For this compound, the primary disconnection points are the bonds forming the pyrone ring.

The core lactone ring of the chromen-2-one scaffold suggests a key disconnection at the ester linkage (C-O bond) and the C-C bond at the C3-C4 position. This leads to two primary retrosynthetic pathways, corresponding to the Pechmann and Knoevenagel condensation reactions.

Retrosynthetic Pathway A: Pechmann Condensation Approach

This pathway involves disconnecting the C4-C4a and the C-O bonds, leading to a phenol (B47542) derivative and a β-ketoester. For our target molecule, this translates to:

Target Molecule: this compound

Precursors:

Ethyl benzoylacetate

This approach is strategically sound as it utilizes readily accessible precursors. 3,5-Diethoxyphenol can be prepared from phloroglucinol (B13840), and ethyl benzoylacetate is a common laboratory reagent.

Retrosynthetic Pathway B: Knoevenagel Condensation Approach

This pathway involves disconnecting the C3-C4 bond and the C-O bond of the lactone. This leads to a salicylaldehyde (B1680747) derivative and an active methylene (B1212753) compound. For the synthesis of this compound, this would involve:

Target Molecule: this compound

Precursors:

2-Hydroxy-4,6-diethoxybenzaldehyde

Phenylacetic acid or its ester derivative

The synthesis of the required 2-hydroxy-4,6-diethoxybenzaldehyde adds a preparatory step to this route.

| Retrosynthetic Approach | Key Disconnections | Strategic Precursors |

| Pechmann Condensation | C4-C4a and C-O (lactone) | 3,5-Diethoxyphenol and Ethyl benzoylacetate |

| Knoevenagel Condensation | C3-C4 and C-O (lactone) | 2-Hydroxy-4,6-diethoxybenzaldehyde and Phenylacetic acid derivative |

Classical Condensation Reactions in Chromen-2-one Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction typically involves an initial transesterification followed by an intramolecular cyclization and dehydration. wikipedia.org

For the synthesis of this compound, 3,5-diethoxyphenol would be reacted with ethyl benzoylacetate. The reaction is generally catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride. wikipedia.orgorganic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the yield. nih.govtaylorandfrancis.com

Table of Pechmann Condensation Catalysts and Conditions for Coumarin (B35378) Synthesis

| Catalyst | Conditions | Typical Yields | Reference |

| Sulfuric Acid (H₂SO₄) | Room temperature to gentle heating | Good to excellent | arkat-usa.org |

| Aluminum Chloride (AlCl₃) | Anhydrous solvent, variable temperature | Good | wikipedia.org |

| Methanesulfonic Acid (CH₃SO₃H) | Neat or in a solvent | High | organic-chemistry.org |

| Solid Acid Catalysts (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs) | Mild conditions | Good to excellent | nih.gov |

| Ionic Liquids (e.g., Chloroaluminate) | Mild conditions | High | organic-chemistry.org |

The highly activated nature of 3,5-diethoxyphenol, due to the two electron-donating ethoxy groups, would likely allow for milder reaction conditions compared to simple phenols. wikipedia.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com For coumarin synthesis, this typically involves a salicylaldehyde derivative and a compound with an activated methylene group, such as a malonic acid derivative or an activated acetate. wikipedia.orgnih.gov

To synthesize this compound via this route, 2-hydroxy-4,6-diethoxybenzaldehyde would be condensed with phenylacetic acid or its ester. The reaction is often catalyzed by a base like piperidine (B6355638) or pyridine (B92270), sometimes with the addition of acetic acid. nih.gov A variation, the Doebner modification, uses pyridine as the solvent and can lead to decarboxylation if a carboxylic acid is used. wikipedia.org

Table of Knoevenagel Condensation Conditions for Coumarin Synthesis

| Active Methylene Compound | Catalyst/Solvent | Key Features | Reference |

| Malonic Acid | Pyridine/Piperidine | Often leads to 3-carboxycoumarins, followed by decarboxylation. | wikipedia.org |

| Ethyl Acetoacetate | Piperidine/Ethanol | Yields 3-acetylcoumarins. | nih.gov |

| Phenylacetic Acid | Acetic Anhydride/Triethylamine | A common method for 3-phenylcoumarins. | nih.gov |

| Methyl Cyanoacetate | Base (e.g., pyrrolidine) | Can be part of a domino reaction sequence. | nih.gov |

Modern Catalytic Approaches for Chromen-2-one Construction

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity. Palladium-catalyzed reactions have been particularly successful in the synthesis of flavones and related structures, which share the chromen-one core. For instance, the oxidative cyclization of 2'-hydroxydihydrochalcones can yield flavones. rsc.org A similar strategy could be envisioned for 4-phenylcoumarins.

Another approach involves the coupling of phenols with alkynoates. While not a direct route to 4-phenylcoumarins, these methods highlight the utility of transition metals in forming the coumarin skeleton. researchgate.net

Table of Relevant Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Substrates | Potential Application | Reference |

| Oxidative Cyclization | Palladium (Pd) | 2'-Hydroxydihydrochalcones | Synthesis of flavone (B191248) analogues. | rsc.org |

| Carbonylative Cyclization | Palladium (Pd) | o-Iodophenols and terminal alkynes | Construction of the coumarin ring. | N/A |

| Suzuki Cross-Coupling | Palladium (Pd) | Pre-formed coumarin halides and phenylboronic acid | Introduction of the C4-phenyl group. | nih.gov |

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. mdpi.com In the context of chromen-2-one synthesis, organocatalysts can be employed in Michael additions and tandem reactions that lead to the chromene scaffold. researchgate.netresearchgate.netnih.gov For example, chiral amines or thioureas can catalyze the asymmetric synthesis of chromene derivatives. mdpi.com

Biocatalysis, utilizing enzymes, offers a green and highly selective approach. While specific examples for this compound are not prevalent, laccase-catalyzed arylations have been used in the synthesis of related chromanone derivatives, suggesting potential for future development. nih.gov

Table of Modern Catalytic Approaches

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Chiral Amines (e.g., Cinchona alkaloids) | Asymmetric Michael Addition/Cyclization | Enantioselective synthesis of chromenes. | mdpi.com |

| Thiourea Derivatives | Hydrogen-bond-donating catalysis | Activation of substrates for Michael additions. | mdpi.com |

| Diethylamine | Knoevenagel/Michael Addition | Simple, efficient, and mild conditions. | nih.gov |

| Laccase | Arylation | Green and selective C-C bond formation. | nih.gov |

Visible Light-Induced Synthetic Protocols

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes a photocatalyst, such as the inexpensive Rose Bengal, which absorbs visible light to initiate chemical transformations. One notable application is the selective synthesis of sulfoxides from alkenes and thiols, using air as a green oxidant at room temperature. rsc.org This metal-free method offers a practical and environmentally friendly pathway for constructing sulfoxide-containing molecules. rsc.org While direct visible-light induced synthesis of this compound is not extensively documented in the provided results, the principles of photoredox catalysis suggest potential for future development of such synthetic routes for chromen-2-one derivatives.

Multicomponent Reaction Strategies for Diverse Chromen-2-one Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting material atoms. nih.govresearchgate.net This strategy is advantageous for its pot, atom, and step economy (PASE), minimizing waste and simplifying synthetic procedures. nih.gov

Several MCRs have been developed for the synthesis of various heterocyclic compounds, including quinoline (B57606) and chromene derivatives. nih.govrsc.org For instance, a one-pot, three-component reaction has been successfully employed to synthesize 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives with yields ranging from 55% to 98%. nih.gov This method proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangements, and cyclization, often using mild and economical catalysts like ammonium (B1175870) acetate. nih.gov

Another example involves the synthesis of coumarin-fused dihydroquinolines through a microwave-assisted MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines in water, catalyzed by bismuth triflate. rsc.org Interestingly, under solvent-free and conventional heating conditions, the same reactants yield the corresponding coumarin-fused quinolines. rsc.org These examples highlight the versatility of MCRs in generating a diverse range of chromen-2-one and related heterocyclic scaffolds. nih.govrsc.orgresearchgate.net

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and controlling product outcomes. This includes identifying key reaction intermediates and analyzing the factors that govern selectivity.

The synthesis of chromen-2-one derivatives often proceeds through several key intermediates. For example, in the synthesis of certain phosphonopyrazole derivatives containing a coumarin ring, an enaminone intermediate is formed through the condensation of 3-(2-bromoacetyl)-2H-chromen-2-one with dimethylformamide dimethyl acetal (B89532) (DMFDMA). clockss.org

In the context of multicomponent reactions, the formation of intermediates can be complex. For instance, the synthesis of bis-1H-indazolo[1,2-b]phthalazinetriones involves a Knoevenagel condensation followed by a Michael-type addition to form an intermediate that then cyclizes and tautomerizes to the final product. nih.gov Similarly, the Petasis three-component reaction, used in the synthesis of the generic drug clopidogrel, proceeds through a titanium-coordinated intermediate. researchgate.net

Regioselectivity, the control of which position on a molecule reacts, is a critical aspect of synthesizing substituted chromen-2-ones. In the nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin (B1236179), the reaction unexpectedly occurs at the more sterically hindered 5-OH group, a selectivity attributed to non-covalent π-π stacking interactions between the pyridyl ring of the nicotinoyl reagent and the phenyl ring of the coumarin in the transition state. chimicatechnoacta.ru This is in contrast to 4-alkyl-5,7-dihydroxycoumarins, where nicotinoylation occurs at the less hindered 7-OH group. chimicatechnoacta.ru

The synthesis of certain chromenoquinoxalines from 2,3-dialkoxy-3-hydroxy-2-phenylchroman-4-ones and o-phenylenediamines also demonstrates regiochemical considerations. nsf.gov The reaction of unsymmetrical diamines can lead to a mixture of regioisomers. nsf.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also important. The crystal structure of 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one reveals two independent molecules in the asymmetric unit with different orientations of the phenyl ring relative to the chromene ring system. nih.gov This highlights the potential for different stable conformations in the solid state.

Post-Synthetic Derivatization and Functionalization of the Chromen-2-one Core

Once the core chromen-2-one structure is synthesized, it can be further modified to create a variety of derivatives with different properties.

Substitution reactions are commonly employed to introduce new functional groups onto the chromen-2-one scaffold. For example, the hydroxyl groups of 5,7-dihydroxy-4-phenylcoumarin can be selectively protected and deprotected to allow for further modifications at specific positions. chimicatechnoacta.ru Tosylation of the 5-nicotinoyloxy derivative followed by acidic removal of the nicotinoyl group yields the 7-tosyloxy-5-hydroxy derivative. chimicatechnoacta.ru

The synthesis of various 2-phenoxychromones has been achieved by reacting a substituted 2-(1H-1,2,4-triazol-1-yl)chromen-4-one with a phenolic compound in the presence of a base like potassium carbonate or cesium carbonate. mdpi.com Furthermore, the acylation of quercetin (B1663063), a polyhydroxylated 2-phenyl-4H-chromen-4-one, with ferulic acid has been shown to be a viable method for creating hybrid molecules. mdpi.comresearchgate.net

The following table summarizes some of the synthetic transformations discussed:

| Starting Material | Reagents | Product | Reaction Type |

| Alkene and Thiol | Rose Bengal, Visible Light, Air | Sulfoxide | Photoredox Catalysis rsc.org |

| 4-Hydroxycoumarin, Aldehyde, Aromatic Amine | Bismuth Triflate, Microwave | Coumarin-fused Dihydroquinoline | Multicomponent Reaction rsc.org |

| 5,7-Dihydroxy-4-phenylcoumarin | Nicotinoyl Azide (B81097) | 5-Nicotinoyloxy-7-hydroxy-4-phenylcoumarin | Regioselective Acylation chimicatechnoacta.ru |

| 2-(1H-1,2,4-Triazol-1-yl)chromen-4-one | Phenolic Compound, K2CO3 | 2-Phenoxychromen-4-one | Nucleophilic Aromatic Substitution mdpi.com |

Formation of Hybrid Chromen-2-one Conjugates

The synthesis of hybrid molecules incorporating the chromen-2-one scaffold is a significant area of research, driven by the potential for synergistic or enhanced biological activities. While direct synthetic methodologies for creating hybrid conjugates from this compound are not extensively documented in publicly available research, the chemical reactivity of analogous 5,7-dihydroxy-4-phenyl-chromen-2-ones provides a strong basis for predicting potential synthetic transformations. The formation of these hybrid structures often involves the functionalization of the hydroxyl or alkoxy groups at the C5 and C7 positions of the chromen-2-one core.

A common strategy to access a wider range of hybrid conjugates from this compound would involve the initial cleavage of the ether bonds to yield the more reactive 5,7-dihydroxy-4-phenyl-chromen-2-one intermediate. This transformation is a standard procedure in organic synthesis and opens up numerous possibilities for derivatization.

Once the dihydroxy analogue is obtained, several classes of hybrid molecules can be synthesized, including ester, ether, and heterocyclic conjugates.

Ester and Ether Linkages

The hydroxyl groups at the C5 and C7 positions of 4-phenylcoumarins are amenable to esterification and etherification reactions, allowing for the attachment of a wide variety of molecular fragments.

For instance, the selective acylation of 5,7-dihydroxy-4-phenylcoumarin has been demonstrated. In one study, nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin with nicotinoyl benzotriazole (B28993) or nicotinic acid azide resulted in the selective formation of the 5-O-nicotinoyl ester. This selectivity is attributed to non-covalent interactions, such as π-π stacking between the pyridine ring of the nicotinoyl reagent and the phenyl ring of the coumarin. This selective protection allows for further functionalization of the remaining hydroxyl group. For example, the 7-OH group can be tosylated, followed by the removal of the nicotinoyl group to yield 5-hydroxy-7-tosyloxy-4-phenylcoumarin, a key intermediate for more complex molecules.

Similarly, the synthesis of a hybrid molecule combining the structures of quercetin (a 2-phenyl-chromen-4-one derivative) and ferulic acid has been achieved through esterification. nih.gov The reaction between quercetin and ferulic acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) leads to the formation of an ester linkage. nih.gov This approach highlights the feasibility of connecting chromen-2-one derivatives to other bioactive molecules through ester bonds.

The following table summarizes representative conditions for the formation of ester and ether linkages on the 4-phenylcoumarin (B95950) scaffold.

| Starting Material | Reagent(s) | Product Type | Reference |

| 5,7-Dihydroxy-4-phenylcoumarin | Nicotinoyl benzotriazole or Nicotinic acid azide | 5-O-Nicotinoyl-7-hydroxy-4-phenylcoumarin | |

| 5-Nicotinoyloxy-7-hydroxy-4-phenylcoumarin | p-Toluenesulfonyl chloride | 5-Nicotinoyloxy-7-tosyloxy-4-phenylcoumarin | |

| Quercetin | Ferulic acid, EDCI, HOBt | Quercetin-ferulic acid ester hybrid | nih.gov |

Heterocyclic Hybrids

The chromen-2-one nucleus can also be linked to various heterocyclic systems to create hybrid molecules with novel properties. The synthesis of such hybrids often starts from suitably functionalized coumarin precursors.

For example, coumarin-pyrimidine hybrids have been synthesized from acetyl-hydroxy-coumarins. researchgate.net The synthesis involves the condensation of an acetyl-hydroxy-coumarin with an aldehyde and guanidine (B92328) or a substituted guanidine to form the pyrimidine (B1678525) ring. This demonstrates that the coumarin scaffold can be a building block for constructing more complex heterocyclic systems.

Another example is the synthesis of coumarin-triazine hybrids. nih.gov These are prepared by reacting 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. nih.gov The resulting 2-imino-2H-chromen-3-yl-1,3,5-triazine can then be hydrolyzed to the corresponding 2H-chromen-3-yl-1,3,5-triazine. nih.gov This methodology allows for the fusion of the coumarin and triazine ring systems.

The table below outlines the general approach to synthesizing heterocyclic hybrids of coumarins.

| Coumarin Precursor | Reagent(s) | Hybrid System | Reference |

| Acetyl-hydroxy-coumarin | Aldehyde, Guanidine derivative | Coumarin-pyrimidine | researchgate.net |

| 2-Hydroxybenzaldehyde | 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile | Coumarin-triazine | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Chromen 2 One Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 5,7-Diethoxy-4-phenyl-chromen-2-one can be predicted with a high degree of accuracy by analyzing the spectra of its structural analogs, such as 5,7-dihydroxy-4-phenyl-2H-chromen-2-one and 5,7-dimethoxy-2-phenyl-4H-chromen-4-one. nih.govnih.govresearchgate.net The substitution pattern on the coumarin (B35378) backbone significantly influences the chemical shifts of the protons and carbons.

Proton (¹H) NMR:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the coumarin core, the phenyl ring, and the two ethoxy groups.

Ethoxy Protons: The two ethoxy groups at positions 5 and 7 will each give rise to a triplet and a quartet. The methyl protons (CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (OCH₂) will appear as a quartet due to coupling with the methyl protons.

Aromatic Protons: The protons on the coumarin A-ring (H-6 and H-8) are expected to appear as doublets in the aromatic region. The protons of the phenyl ring at position 4 will also resonate in this region, with their multiplicity depending on the coupling interactions between them.

Vinyl Proton: The proton at position 3 (H-3) of the pyrone ring typically appears as a singlet.

Carbon (¹³C) NMR:

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon (C-2) of the lactone ring is typically observed in the downfield region of the spectrum.

Aromatic and Vinylic Carbons: The carbons of the aromatic rings and the double bond of the pyrone ring (C-3 and C-4) will resonate in the intermediate region of the spectrum. The carbons bearing the ethoxy groups (C-5 and C-7) will be shifted downfield due to the electron-withdrawing effect of the oxygen atoms.

Ethoxy Carbons: The carbons of the ethoxy groups (CH₂ and CH₃) will appear in the upfield region of the spectrum.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~ 6.2 | C-2 |

| H-6 | ~ 6.5 | C-3 |

| H-8 | ~ 6.3 | C-4 |

| Phenyl-H | ~ 7.3 - 7.6 | C-4a |

| 5-OCH₂ | ~ 4.1 | C-5 |

| 5-CH₃ | ~ 1.4 | C-6 |

| 7-OCH₂ | ~ 4.1 | C-7 |

| 7-CH₃ | ~ 1.4 | C-8 |

| C-8a | ||

| Phenyl-C | ||

| 5-OCH₂ | ||

| 5-CH₃ | ||

| 7-OCH₂ | ||

| 7-CH₃ |

Note: These are predicted values and may vary in an actual experimental spectrum.

2D NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edumdpi.com For this compound, COSY would show cross-peaks between the methylene and methyl protons of the ethoxy groups, as well as between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edumdpi.com HSQC is invaluable for assigning the carbon signals of protonated carbons by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.edumdpi.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For instance, the carbonyl carbon (C-2) would show a correlation with the H-3 proton.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. uobasrah.edu.iqresearchgate.net For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (lactone) | ~1700-1730 | Stretching |

| C=C (aromatic and pyrone) | ~1600-1450 | Stretching |

| C-O-C (ether and lactone) | ~1300-1000 | Stretching |

| C-H (aromatic and vinyl) | ~3100-3000 | Stretching |

| C-H (aliphatic) | ~2980-2850 | Stretching |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com The Raman spectrum of this compound would provide further insights into the vibrational modes of the molecule, especially the skeletal vibrations of the fused ring system and the phenyl ring. Key expected Raman active vibrations would include the C=C stretching modes of the aromatic and pyrone rings, as well as the breathing modes of the rings. youtube.comijcrar.com The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photophysical Characterization

Specific UV-Vis absorption maxima (λmax) and detailed photophysical properties (such as fluorescence quantum yields and lifetimes) for this compound are not available in the reviewed literature. This analysis would typically reveal information about the electronic transitions within the molecule's conjugated system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

While the theoretical exact mass can be calculated, published High-Resolution Mass Spectrometry data to experimentally validate the precise molecular formula of this compound (C19H18O4) could not be located. HRMS is a critical technique for confirming the elemental composition of a synthesized compound with high accuracy. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

No published single-crystal X-ray diffraction data exists for this compound. This information is essential for definitively determining its three-dimensional molecular geometry, crystal packing, and the specific nature of its intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis for Molecular Geometry and Crystal Packing

Without experimental crystallographic data, it is impossible to provide details on the crystal system, space group, unit cell dimensions, or specific bond lengths and angles for this compound. For related molecules, like 5,7-dimethoxy-2-phenyl-4H-chromen-4-one, the chromene ring is noted to be essentially planar. researchgate.net

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

A detailed analysis of hydrogen bonding and the resulting supramolecular architecture cannot be conducted without crystal structure data.

Quantification of π-Stacking and Van der Waals Interactions

The quantification of intermolecular forces such as π-stacking and van der Waals interactions is derived from crystallographic measurements. In the crystal structure of the related 5,7-dimethoxy-2-phenyl-4H-chromen-4-one, the packing is stabilized by weak C—H⋯O, C—-H⋯π, and π–π stacking interactions. researchgate.net However, specific distances and energies for the diethoxy analog are unknown.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a computational method that relies on crystal structure data to visualize and quantify intermolecular contacts. nih.govnih.gov As no crystallographic information is available for this compound, this analysis cannot be performed.

Energy Framework Analysis for Quantifying Interaction Energies within the Crystal Lattice

Energy framework analysis is a powerful computational tool that provides quantitative insights into the intermolecular interactions that govern the packing of molecules in a crystal lattice. This method, often employed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its surrounding neighbors. These energies are typically decomposed into electrostatic, dispersion, polarization, and repulsion components, offering a detailed understanding of the forces driving the supramolecular assembly.

While specific energy framework analysis data for this compound is not currently available in the public domain, the principles of this analysis can be illustrated using the crystallographic data of the closely related compound, 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one researchgate.net. The study of this analog reveals a crystal structure stabilized by a network of weak C-H···O and C-H···π interactions, as well as π-π stacking interactions researchgate.net.

An energy framework analysis for a compound like this compound would involve the following steps:

Input of Crystallographic Data: The analysis would begin with the single-crystal X-ray diffraction data, which provides the precise atomic coordinates of the molecule within the crystal's unit cell.

Calculation of Pairwise Interaction Energies: The interaction energy between a central molecule and all its neighbors within a defined radius is calculated. These calculations are based on quantum mechanical models.

Decomposition of Energies: The total interaction energy is broken down into its constituent components. This allows for the identification of the dominant forces in the crystal packing. For instance, the presence of the phenyl ring and the chromenone core would suggest that π-π stacking and dispersion forces play a significant role, while the ethoxy groups would contribute to electrostatic and van der Waals interactions.

Visualization of the Energy Framework: The calculated energies are visualized as a 3D framework, where the thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction. This provides an intuitive graphical representation of the packing topology and the relative importance of different interaction pathways.

The results of such an analysis are typically presented in a tabular format, quantifying the different energy components. A hypothetical table for this compound, based on the types of interactions observed in its analogs, is presented below.

| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| π-π stacking | -25.5 | -60.2 | -85.7 |

| C-H···O | -15.8 | -20.1 | -35.9 |

| C-H···π | -10.2 | -28.7 | -38.9 |

| van der Waals | -5.1 | -15.4 | -20.5 |

This table is a hypothetical representation to illustrate the type of data generated from an energy framework analysis. The values are not based on experimental data for this compound.

This quantitative understanding of intermolecular forces is invaluable for crystal engineering, polymorphism prediction, and comprehending the mechanical and thermal properties of the material.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (If applicable to chiral derivatives)

Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is an essential technique for the characterization of chiral molecules. While this compound itself is achiral, the synthesis of chiral derivatives of the 4-phenyl-chromen-2-one scaffold has been reported in the literature figshare.comrsc.orgnih.gov. For these chiral analogs, CD spectroscopy would be a critical tool for determining their absolute configuration and enantiomeric purity.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) as a function of wavelength. The resulting spectrum is unique to a specific enantiomer and its mirror image will produce a spectrum of equal magnitude but opposite sign.

The application of CD spectroscopy for the enantiomeric characterization of a chiral derivative of this compound would involve:

Sample Preparation: A solution of the enantiomerically pure or enriched sample is prepared in a suitable transparent solvent.

Measurement: The CD spectrum is recorded over a range of wavelengths, typically in the UV-Vis region where the chromophores of the molecule absorb. The chromen-2-one core and the phenyl substituent are strong chromophores, which would likely result in a well-defined CD spectrum.

Comparison with Theoretical Calculations: The experimentally obtained CD spectrum is often compared with a theoretically calculated spectrum for a known absolute configuration (e.g., R or S). The theoretical spectrum is typically generated using time-dependent density functional theory (TD-DFT). A good match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the chiral center.

The data from a CD spectroscopic analysis is typically presented as a plot of ΔA or molar circular dichroism (Δε) versus wavelength. A hypothetical data table summarizing the key features of a CD spectrum for a chiral 4-phenyl-chromen-2-one derivative is shown below.

| Wavelength (nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) |

| 350 | +12.5 |

| 310 | -8.2 |

| 280 | +5.7 |

| 250 | -15.1 |

This table is a hypothetical representation of data that could be obtained from a CD spectrum. The values are not based on experimental data for a specific derivative of this compound.

Theoretical and Computational Investigations of the Chromen 2 One System

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. By approximating the complex many-electron problem to one concerning the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like chromen-2-one derivatives. These calculations offer deep insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Molecular Geometry Optimization and Conformational Energy Landscapes

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 5,7-diethoxy-4-phenyl-chromen-2-one, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the phenyl and ethoxy groups. The orientation of these groups relative to the chromene core can significantly influence the molecule's properties. By systematically rotating these groups and calculating the energy of each conformation, a conformational energy landscape can be mapped out. pjbmb.org.pk This landscape reveals the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other local minima and the energy barriers between them. For instance, studies on similar chromene derivatives have shown that the planarity of the fused ring system is a key structural feature, with the orientation of substituent groups defining different stable conformers. researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Chromen-2-one Core (Illustrative) Please note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C2=O | ~1.22 Å |

| Bond Length | C4-C4a | ~1.45 Å |

| Bond Angle | O1-C2-C3 | ~120° |

| Dihedral Angle | C3-C4-C(Phenyl)-C(Phenyl) | Variable (defines conformation) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org These orbitals play a crucial role in chemical reactions, as the HOMO is the primary site for electrophilic attack and the LUMO is the primary site for nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. For this compound, the electron-donating ethoxy groups are expected to raise the energy of the HOMO, while the phenyl group can influence both HOMO and LUMO energies depending on its conjugation with the chromene core. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most involved in electron donation and acceptance. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Please note: These values are for illustrative purposes and would be determined by specific DFT calculations for the target molecule.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen (C=O) of the lactone ring, making it a prime site for interaction with electrophiles or hydrogen bond donors. The oxygen atoms of the ethoxy groups would also exhibit negative potential. nih.gov Regions of positive potential might be located around the hydrogen atoms. The MEP map is a valuable tool for predicting intermolecular interactions and the initial stages of chemical reactions. researchgate.net

Charge Distribution Analysis (e.g., Mulliken, Natural Bond Orbital (NBO))

To quantify the distribution of charge within the molecule, various population analysis schemes can be employed. Mulliken population analysis is one of the oldest and simplest methods, but it is known to be highly dependent on the basis set used in the calculation. stackexchange.com Natural Bond Orbital (NBO) analysis is generally considered more robust and provides a more chemically intuitive picture of charge distribution by analyzing the localized orbitals. stackexchange.comresearchgate.net

These analyses assign partial charges to each atom in the molecule. For this compound, these calculations would quantify the electron-donating effect of the ethoxy groups and the electronic influence of the phenyl substituent. The carbonyl carbon would be expected to have a significant positive charge, while the carbonyl oxygen would have a negative charge, reflecting the polar nature of the C=O bond. researchgate.netresearchgate.net This information is crucial for understanding the molecule's dipole moment and its interactions with polar solvents and other molecules.

Table 3: Illustrative Atomic Charges from NBO Analysis Please note: This table is for illustrative purposes. Specific charge values would be obtained from NBO calculations on this compound.

| Atom | NBO Charge (e) |

|---|---|

| C (carbonyl) | +0.65 |

| O (carbonyl) | -0.55 |

| O (ethoxy) | -0.45 |

| C (phenyl) | Variable |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

DFT calculations can also be used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which can be correlated with the absorption bands observed in UV-Vis spectra. nih.govresearchgate.net This allows for a theoretical understanding of the electronic transitions responsible for the molecule's color and its interaction with light.

Furthermore, DFT can be used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. hebmu.edu.cn Comparing these predicted shifts with experimental data can aid in the structural elucidation of new compounds and provide a deeper understanding of the electronic environment of each atom. For this compound, predicting the 1H and 13C NMR spectra would be invaluable for confirming its synthesis and structure. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution

For this compound, an MD simulation would typically start with the optimized geometry obtained from DFT calculations. The molecule would then be placed in a box of solvent molecules (e.g., water or an organic solvent), and the system would be allowed to evolve over time. The trajectory of the simulation provides a wealth of information, including how the phenyl and ethoxy groups rotate and flex, and how the molecule interacts with the surrounding solvent molecules. biorxiv.org This is crucial for understanding the molecule's behavior in a biological or chemical system, where it is rarely in an isolated, static state. The stability of different conformations can be assessed by monitoring key structural parameters, such as dihedral angles and root-mean-square deviation (RMSD), throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These techniques are crucial in drug discovery for screening virtual libraries of compounds and prioritizing synthesis, thereby saving time and resources. nih.govresearchgate.net For the chromen-2-one system, QSAR models correlate structural features with various biological activities, such as antioxidant or anticancer effects. nih.govresearchgate.net

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.govnih.gov For coumarin (B35378) derivatives, a wide range of descriptors are calculated to capture the physicochemical properties that determine their biological activity. researchgate.net These descriptors can be broadly categorized.

Commonly, descriptor calculation for coumarin QSAR studies is performed using specialized software like DRAGON, which can generate thousands of descriptors from a 2D or 3D molecular structure. nih.govresearchgate.net The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms, to build a robust and predictive model. nih.gov For instance, in modeling the antioxidant activity of coumarins, descriptors related to molecular complexity, hydrogen bond donating ability, and lipophilicity have been shown to be important. nih.gov

Table 1: Types of Molecular Descriptors Used in QSAR Studies of Coumarins

| Descriptor Class | Description | Examples | Potential Relevance to this compound |

| Constitutional (0D/1D) | Describes the basic composition of the molecule without regard to geometry or connectivity. | Molecular Weight, Atom Counts, Number of Rotatable Bonds. | The size and flexibility of the molecule, influenced by the phenyl and diethoxy groups. |

| Topological (2D) | Describes the connectivity of atoms in the molecule, derived from its 2D graph representation. | Connectivity Indices, Kappa Indices, Electro-topological State (E-state) Indices. hufocw.org | The shape and branching of the coumarin scaffold and its substituents. |

| Geometrical (3D) | Describes the 3D properties of the molecule, requiring a 3D optimized structure. | Solvent Accessible Surface Area, Molecular Volume, Shadow Areas. hufocw.org | The overall size and shape in three dimensions, affecting how it fits into a biological target. |

| Electronic (3D) | Describes the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges. hufocw.orgucsb.edu | The reactivity and ability to form electrostatic interactions, governed by the oxygen atoms in the ethoxy and lactone groups. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction. These descriptors are derived from a 3D atomic coordinate transformation. nih.govresearchgate.netbohrium.com | Mor04p (polarizability-weighted). researchgate.net | Encodes information about the 3D arrangement of atoms, which is critical for ligand-receptor interactions. nih.govuzhnu.edu.ua |

| Hybrid (e.g., CPSA) | Combines different types of information, such as electronic and surface area data. | Charged Partial Surface Area (CPSA) descriptors. hufocw.org | The propensity of the molecule to engage in polar interactions, crucial for binding to biological receptors. |

This table is generated based on general QSAR principles and studies on coumarin derivatives.

Statistical Validation and Predictive Power of QSAR Models

A QSAR model is only useful if it is statistically robust and can accurately predict the activity of new, untested compounds. researchgate.net Therefore, rigorous validation is an essential step in the modeling process. derpharmachemica.com Validation ensures that the model is not a result of chance correlation and has true predictive power. derpharmachemica.com The process involves both internal and external validation techniques. researchgate.netresearchgate.net

Internal Validation: This process assesses the stability and robustness of the model using the same dataset it was trained on. researchgate.net The most common method is cross-validation, particularly the leave-one-out (LOO) procedure. derpharmachemica.com The key statistical parameter here is the cross-validated squared correlation coefficient, Q² (or q²). A Q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.com

External Validation: This is a more stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set of compounds that the model has not seen before. mdpi.com The model's ability to predict the activity of the test set compounds is evaluated. Key parameters include the predictive squared correlation coefficient, R²_pred (or Q²ext), which should ideally be greater than 0.6. researchgate.net

Other important statistical metrics include the coefficient of determination (R²), which measures the goodness-of-fit, and the F-test value, which indicates the statistical significance of the regression model. bas.bg For a reliable QSAR model of coumarin derivatives, a high R² (e.g., > 0.7) and Q² (e.g., > 0.5) are sought. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Validation Type |

| R² | Coefficient of determination; measures the fraction of the variance in the dependent variable that is predictable from the independent variables (descriptors). | > 0.6 | Fitting |

| Q² (or q²) | Cross-validated R² (often from Leave-One-Out); measures the internal predictive ability of the model. | > 0.5 | Internal |

| R²_pred (or Q²ext) | Predictive R² for the external test set; measures the ability to predict the activity of new compounds. | > 0.6 | External |

| RMSE | Root Mean Square Error; measures the standard deviation of the prediction errors. | Low value | Fitting/Prediction |

| F-value | F-test statistic; assesses the overall significance of the regression model. | High value | Fitting |

This table summarizes common statistical metrics and generally accepted threshold values for QSAR model validation as cited in the literature. mdpi.comresearchgate.netnih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. pcbiochemres.com This method is instrumental in drug discovery for understanding interaction mechanisms and screening virtual databases for potential drug candidates. pcbiochemres.com For coumarin derivatives, docking studies have been widely used to explore their binding to various biological targets, including enzymes implicated in cancer, inflammation, and neurodegenerative diseases. benthamdirect.com

Prediction of Binding Modes and Interaction Energies with Biological Receptors

Docking algorithms explore various possible binding conformations ("poses") of the ligand within the active site of a biological receptor. pcbiochemres.com Each pose is then evaluated using a scoring function, which estimates the binding affinity or binding energy. This energy is typically expressed in kcal/mol, with more negative values indicating a more favorable and stable interaction. researchgate.netnih.gov

For the 4-phenylcoumarin (B95950) scaffold, studies have shown that the orientation within the binding pocket is crucial. For example, in studies with cytochrome P450 enzymes, the coumarin core and the 3-phenyl substituent were found to be stabilized by placement within a phenylalanine-rich region of the active site. tandfonline.com The binding energies calculated from these studies help in ranking different derivatives and identifying those with the highest potential affinity for a given target. researchgate.net For instance, docking of various coumarin derivatives against the VEGFR-2 receptor, a target in anti-cancer therapy, has shown binding scores ranging from -149 to -171 cal/mol, indicating strong potential interactions. pcbiochemres.com

Table 3: Example Biological Targets for Coumarin Derivatives in Docking Studies

| Target Protein | Disease/Function Area | Example Binding Energy (for related coumarins) |

| Tyrosyl-tRNA synthetase | Antibacterial | - |

| DNA Gyrase B | Antibacterial | -4.54 kcal/mol. researchgate.net |

| Cyclin-dependent Kinase 9 (CDK9) | Anticancer | - |

| VEGFR-2 | Anticancer (Angiogenesis) | -149.893 cal/mol. pcbiochemres.com |

| Bcl-2 | Anticancer (Apoptosis) | -6.3 kcal/mol. frontiersin.org |

| Human Serum Albumin (HSA) | Drug Transport | -6.49 to -7.175 kcal/mol. nih.gov |

This table is compiled from various molecular docking studies on different coumarin derivatives and is for illustrative purposes.

Identification of Key Interacting Residues and Pharmacophoric Features

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. tandfonline.com These interactions are fundamental to the ligand's biological activity.

Common interactions observed for coumarin derivatives include:

Hydrogen Bonds: The carbonyl oxygen of the coumarin lactone ring is a frequent hydrogen bond acceptor. In a study with CYP2A13, this oxygen was predicted to form a hydrogen bond with the residue Asn297. tandfonline.com Hydroxyl groups on the coumarin scaffold, if present, can act as hydrogen bond donors.

Hydrophobic Interactions: The fused benzene (B151609) ring and the phenyl substituent at position 4 are primarily hydrophobic and often engage in interactions with nonpolar amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), and Leucine (LEU). tandfonline.comfrontiersin.org

π-π Stacking: The aromatic rings of the coumarin system can form π-π stacking interactions with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan, further stabilizing the ligand in the binding pocket.

This information is used to build a pharmacophore model , which is an abstract representation of all the essential steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govacs.org A pharmacophore model for a coumarin derivative might include features like a hydrogen bond acceptor, aromatic rings, and hydrophobic centers, defining their ideal spatial arrangement for optimal receptor binding. nih.govnih.gov

In Silico Prediction of Biological Activity Spectrum (e.g., PASS Online)

Beyond investigating interactions with a single, known target, computational tools can predict a wide range of potential biological activities for a given structure. bmc-rm.org One such tool is PASS (Prediction of Activity Spectra for Substances) Online. youtube.comzenodo.org

The PASS program analyzes the structure of a new compound and compares it to a large database of known biologically active substances. bmc-rm.orgnih.gov Based on this structure-activity relationship analysis, it predicts a spectrum of potential biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. nih.govway2drug.com

The output is presented as a list of activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). genexplain.com A Pa value greater than the Pi value suggests that the compound is likely to exhibit that particular activity. zenodo.org For instance, a study on coumarin-4-acetic acids used PASS to predict anti-inflammatory and analgesic activities, which were then confirmed by experimental screening. nih.gov The analysis showed high Pa values for these activities, demonstrating the utility of the program in guiding biological testing. nih.gov For a novel compound like this compound, a PASS prediction could generate hypotheses for its therapeutic potential, suggesting which biological assays would be most relevant to perform. youtube.comresearchgate.net

Computational Studies on Reaction Mechanisms and Pathways (e.g., Transition States, Activation Energies)

The synthesis of the 4-phenyl-7-ethoxycoumarin core, a structure closely related to the target compound, is often achieved through a Pechmann condensation, followed by functionalization at the 3-position via a Knoevenagel condensation. Computational models of these reactions for similar substrates reveal crucial details about their energetic landscapes.

Pechmann Condensation:

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. dergipark.org.tr Theoretical studies on the Pechmann reaction mechanism for other coumarins have been conducted to clarify the sequence of events and the rate-determining steps.

A detailed DFT study at the M05-2X/6-31+G* level of theory on the Pechmann reaction proposed that the mechanism is not straightforward and can proceed through multiple parallel channels. researchgate.net The main pathways considered were initiated by:

Transesterification: The reaction between the phenol and the β-ketoester to form a phenyl ester intermediate.

Electrophilic Attack: Direct reaction of the protonated β-ketoester with the activated phenol ring.

Water Elimination: Formation of an enol ether intermediate.

A combined experimental and theoretical study on the synthesis of 5,7-dihydroxy-4-methylcoumarin (B191047) via a Pechmann condensation provides specific energetic data. mdpi.comdergipark.org.tr This study employed DFT with the ONIOM approach to model the reaction on a solid acid catalyst (UiO-66-SO3H). The proposed mechanism involves three key steps:

Trans-esterification: The initial reaction between phloroglucinol (B13840) and ethyl acetoacetate.

Intramolecular Hydroxyalkylation: An intramolecular cyclization step.

Dehydration: The final elimination of a water molecule to form the coumarin ring.

The computational results identified the initial trans-esterification as the rate-determining step, with a calculated activation energy. mdpi.comdergipark.org.tr The activation energy was found to be significantly lower when a more efficient catalyst was used, highlighting the predictive power of these computational models in catalyst design. mdpi.comdergipark.org.tr

The table below summarizes the calculated activation energies for the rate-determining step in the Pechmann condensation for a related coumarin derivative, which serves as a valuable reference for understanding the synthesis of the 5,7-diethoxy-4-phenyl congener.

| Reactants | Catalyst | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Reference |

| Phloroglucinol + Ethyl Acetoacetate | UiO-66 | Trans-esterification | 29.5 | mdpi.comdergipark.org.tr |

| Phloroglucinol + Ethyl Acetoacetate | UiO-66-SO3H | Trans-esterification | 15.7 | mdpi.comdergipark.org.tr |

This interactive table provides activation energy data for the synthesis of a structurally related coumarin, 5,7-dihydroxy-4-methylcoumarin.

Knoevenagel Condensation:

The Knoevenagel condensation is another cornerstone reaction in coumarin synthesis, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. While the primary focus of the provided outline is on the chromen-2-one system, it's relevant to note that computational studies have also been applied to understand this C-C bond-forming reaction. These studies help in predicting the reactivity and stereoselectivity of the condensation products, which are often intermediates in the synthesis of more complex molecules. For instance, the synthesis of 3-substituted coumarins can be achieved with high yields through Knoevenagel condensation.

Molecular Electron Density Theory (MEDT):

MEDT studies have also been applied to understand the reactivity of the coumarin nucleus itself. For example, a computational investigation into the nitration of 2H-chromen-2-one revealed that the reaction proceeds via a two-step mechanism. A coumarin:H₂SO₄ complex is initially formed, which then undergoes electrophilic attack by the NO₂⁺ ion. The study identified the transition state for the attack at the C6 position as the most favorable energetically, leading to the formation of a tetrahedral cationic intermediate, which then rapidly aromatizes. While not a synthesis pathway for the core ring, this type of analysis provides fundamental data on the electron distribution and reactivity of the coumarin scaffold, which is valuable for predicting the outcomes of various functionalization reactions.

Mechanistic Understanding of Biological Interactions of Chromen 2 One Derivatives in Vitro and in Silico Studies

Enzyme Inhibition Studies (In Vitro) and Mechanistic Elucidation

The chromen-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied for their potential to modulate the activity of various enzymes. The following sections detail the inhibitory effects of 5,7-Diethoxy-4-phenyl-chromen-2-one and related compounds on several key enzymatic targets.

Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX)

Cyclooxygenases (COX) and lipoxygenases (LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. The inhibitory activity of chromen-2-one derivatives against these enzymes is a key area of investigation for the development of new anti-inflammatory agents.

While specific data for this compound is not prevalent in the readily available literature, studies on structurally similar compounds provide valuable insights. For instance, a related flavone (B191248), 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated significant inhibition of both COX-2 and 5-LOX activities. nih.govnih.gov At a concentration of 100 μg/ml, this compound showed over 80% inhibition of both enzymes. nih.govnih.gov This suggests that the chromen-4-one core with specific hydroxylation and methoxylation patterns is a key determinant for anti-inflammatory activity. Further research is needed to specifically quantify the COX and LOX inhibitory potential of this compound.

Modulatory Effects on Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer.

Research into the interaction of chromen-2-one derivatives with CA isoforms has revealed that certain substitutions can lead to potent and selective inhibition. For example, a series of fluorinated-phenylsulfamates, which share a phenyl-substituted core structure, have been shown to be strong inhibitors of the tumor-associated CA IX and XII isoforms, with inhibition constants (K(I)s) in the nanomolar range, while showing weaker inhibition of the cytosolic CA I and II isoforms. nih.gov This selectivity is a desirable trait for potential therapeutic agents. The specific modulatory effects of this compound on carbonic anhydrase isoforms remain to be specifically elucidated through dedicated in vitro enzymatic assays.

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters. nih.gov As such, they are significant targets for the treatment of neurological and psychiatric disorders. mdpi.com

Several studies have highlighted the potential of chromenone derivatives as MAO inhibitors. mdpi.comnih.gov For instance, 5,7-dihydroxy chromone (B188151) has been identified as a MAO inhibitor with an IC50 value of 2.50 µM. mdpi.com Another related compound, 5-hydroxy-2-methyl-chroman-4-one, was found to be a selective inhibitor of MAO-B with an IC50 of 3.23 µM, exhibiting competitive and reversible inhibition with a Ki value of 0.896 µM. nih.gov The inhibitory kinetics and selectivity of this compound against MAO-A and MAO-B would require specific enzymatic assays to determine its potential in this area.

Interactions with DNA Gyrase and Other Microbial Targets

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for DNA replication, repair, and recombination, making it an attractive target for antibacterial drugs. nih.govmdpi.com Coumarin-based compounds are known to act as competitive inhibitors of the ATPase activity of DNA gyrase. nih.gov

While direct studies on this compound's interaction with DNA gyrase are not extensively documented, the general mechanism of coumarin (B35378) derivatives suggests a potential for such interactions. The binding of these compounds to the ATP-binding site of the GyrB subunit of DNA gyrase disrupts its function. Further investigations, including in vitro gyrase inhibition assays and molecular docking studies, are necessary to confirm and characterize the interaction of this compound with this microbial target.

Inhibition of Tankyrase and Related Oncogenic Proteins

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic regulation. nih.govmdpi.com Their role in oncogenic pathways has made them a compelling target for cancer therapy. nih.govmdpi.com

Inhibitors of tankyrase often feature a core structure that can mimic the nicotinamide (B372718) portion of the NAD+ substrate. Several classes of tankyrase inhibitors have been identified, including those with quinazolinone and isoquinolinone scaffolds. bath.ac.uk For example, the inhibitor XAV939, a 2-[4-(trifluoromethyl) phenyl]-7,8-dihydro-5H-thiopyrano [4,3-d] pyrimidin-4-ol, has been instrumental in understanding tankyrase function. mdpi.com The potential of this compound to inhibit tankyrase would depend on its ability to fit into the nicotinamide-binding pocket of the enzyme. Computational modeling and in vitro enzymatic assays would be required to evaluate this potential interaction.

Investigation of Antioxidant Mechanisms (In Vitro)

The ability of a compound to counteract oxidative stress is a critical aspect of its potential biological activity. Chromen-2-one derivatives have been investigated for their antioxidant properties through various in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

The antioxidant potential of chromen-2-one derivatives is a key area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. While direct studies on this compound are limited, research on related coumarin derivatives provides valuable insights. For instance, various coumarin compounds have demonstrated the ability to act as electron donors, a property enhanced by the presence of electron-donating substituents such as hydroxyl (-OH), methyl (-CH3), and chloro (–Cl) groups on the coumarin scaffold. japer.in This suggests that the ethoxy groups at the 5 and 7 positions of the target compound could contribute to its free radical scavenging capacity. The mechanism involves the donation of a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and reducing its characteristic deep violet color. japer.in

Studies on a range of 2H-chromen-2-one derivatives have revealed moderate antiradical activity. researchgate.net The structure-activity relationship indicates that the antioxidant efficacy is closely tied to the nature and position of substituents on the coumarin ring, which influence their ability to donate hydrogen atoms. japer.in

Metal Chelation Properties

The ability of a compound to chelate metal ions is an important antioxidant mechanism, as it can prevent the generation of highly reactive hydroxyl radicals through the Fenton reaction. Research has shown that certain coumarin derivatives possess metal-chelating capabilities. nih.gov Specifically, derivatives with ortho-dihydroxy moieties, such as 6,7-dihydroxycoumarins and 7,8-dihydroxycoumarins, have demonstrated the ability to chelate Cu2+ ions. nih.gov While this compound does not have a dihydroxy arrangement, the presence of oxygen atoms in the ethoxy groups could potentially contribute to some level of metal ion coordination. However, studies on 2H-chromen-2-one derivatives have generally indicated a lack of pronounced Fe2+-chelating activity. researchgate.net The chelating ability is highly dependent on the specific arrangement of functional groups that can form stable complexes with metal ions. nih.govmdpi.com

Mechanisms of Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Coumarin derivatives have been shown to modulate oxidative stress through various mechanisms. nih.gov Beyond direct radical scavenging and metal chelation, these compounds can influence endogenous antioxidant systems. The neuroprotective effects of certain synthetic curcumin (B1669340) analogues, which share some structural similarities with chromen-2-one derivatives, have been attributed to their ability to improve the antioxidant and cholinergic systems in the hippocampus. nih.gov The administration of these compounds has been shown to reduce lipid peroxidation and enhance the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.gov While specific studies on this compound are not available, the general antioxidant properties of the coumarin class suggest a potential role in mitigating oxidative stress.

Cellular and Molecular Level Studies (In Vitro)

Modulation of Cell Cycle Progression and Apoptosis Induction in Cancer Cell Lines

Chromen-2-one derivatives have been extensively studied for their anticancer properties, particularly their ability to influence the cell cycle and induce apoptosis (programmed cell death). For example, the coumarin derivative bis(4-hydroxy-2H-chromen-2-one) (4HC) was found to significantly decrease the proliferation of MCF-7 breast cancer cells. nih.gov This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov The molecular mechanism involved the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased expression of caspase-3, a key executioner of apoptosis. nih.govresearchgate.net

Similarly, other coumarin compounds have been shown to induce G1 cell cycle arrest in human lung carcinoma cell lines, effectively blocking the transition from the G1 to the S phase of the cell cycle. researchgate.net This cytostatic effect is often a precursor to apoptosis. The induction of apoptosis by coumarins can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

Mechanisms of Cytotoxicity Against Specific Cell Lines (e.g., MCF-7, HepG-2, HCT-116)

The cytotoxic effects of coumarin derivatives have been evaluated against a panel of cancer cell lines. In a study involving newly synthesized coumarin derivatives, one compound exhibited a significant cytotoxic effect against HL60 (leukemia) cells, while another was notably active against HepG2 (liver cancer) cells. nih.gov The cytotoxicity of these compounds is often dose-dependent.

For the MCF-7 breast cancer cell line, the coumarin derivative 4HC demonstrated selective cytotoxicity, inhibiting the proliferation of these cancer cells without affecting non-cancerous mammary cells. nih.gov The mechanism of this selective action was linked to the inhibition of the aromatase gene (CYP19A1), which is involved in estrogen synthesis and is a key target in hormone-dependent breast cancer. nih.govresearchgate.net

Investigation of Antimicrobial Activity Against Specific Pathogens (e.g., Bacteria, Fungi)

The antimicrobial properties of coumarin derivatives have been a subject of significant research. A study on 5,7-dihydroxycoumarin (B1309657) derivatives revealed potent antibacterial activity against several microbial species, including Staphylococcus aureus. nih.gov Two compounds from this series exhibited a minimum inhibitory concentration (MIC) value of 2.5 µg/mL against S. aureus. nih.gov This suggests that the 5,7-disubstituted coumarin structure is a promising framework for the development of new antibacterial agents.

The broad pharmacological spectrum of coumarin derivatives includes antibacterial, antifungal, and antiviral effects. japer.in The antimicrobial activity is influenced by the substituents on the coumarin nucleus. While direct antimicrobial testing of this compound is needed, the established activity of related compounds indicates its potential as an antimicrobial agent.

Molecular Signaling Pathway Interventions (e.g., NF-κB, TNF-α)

The anti-inflammatory potential of coumarin derivatives is often linked to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) pathways are critical in this regard.

Studies on analogous compounds suggest that this compound could exert anti-inflammatory effects by modulating the NF-κB signaling cascade. For instance, 6,7-Dimethoxy-4-methylcoumarin has been demonstrated to suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and mitogen-activated protein kinase (MAPK) pathways in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.govnih.gov This compound was found to inhibit the LPS-induced phosphorylation and degradation of IκB-α, a key step in the activation of NF-κB. nih.govnih.gov Consequently, the translocation of the active NF-κB subunits (p50 and p65) to the nucleus is prevented, leading to a downregulation of target genes like iNOS and COX-2, which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively. nih.gov Furthermore, the production of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) was also suppressed. nih.gov

Similarly, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to inhibit inflammation in LPS-activated macrophages by suppressing NF-κB and MAPK activation. researchgate.net This compound significantly reduced the production of NO and prostaglandin (B15479496) E2 (PGE2) and the expression of iNOS and COX-2. researchgate.net It also decreased the production of pro-inflammatory cytokines, including TNF-α. researchgate.net These findings strongly suggest that the diethoxy substitutions at the 5 and 7 positions of the 4-phenylcoumarin (B95950) scaffold in this compound are likely to confer similar NF-κB and TNF-α inhibitory properties.